BenchChemオンラインストアへようこそ!

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide

GPR35 GPCR antagonism phenotypic screening

Procure N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide (CAS 2097903-22-3) as a chemotype-matched negative control for GPR35-targeted screening. Documented inactivity in primary GPR35 antagonism assays ensures unambiguous baseline differentiation from active congeners. With clogP 3.37 and TPSA 50.36 Ų, this Lipinski-compliant scaffold serves as a reference in ADME parameter determination for methoxy-substituted N-(pyridinylmethyl)-phenylacetamide series. Ideal for SAR interpretation and membrane permeability studies.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 2097903-22-3
Cat. No. B2574526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide
CAS2097903-22-3
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NCC2=CN=C(C=C2)C3CC3
InChIInChI=1S/C18H20N2O2/c1-22-17-5-3-2-4-15(17)10-18(21)20-12-13-6-9-16(19-11-13)14-7-8-14/h2-6,9,11,14H,7-8,10,12H2,1H3,(H,20,21)
InChIKeyACHPACVOKKVDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide (CAS 2097903-22-3) Compound Overview


N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide (CAS 2097903-22-3) is a synthetic small molecule (C18H20N2O2, MW 296.37 g/mol) [1]. It belongs to the N-(pyridinylmethyl)-phenylacetamide chemotype, characterized by a 6-cyclopropylpyridin-3-yl methanamine core and a 2-methoxyphenylacetyl substituent. This compound has been cataloged in screening collections as a GPR35 antagonist candidate but was found inactive in primary assays [2]. Publicly available peer-reviewed data are extremely limited; the compound is primarily distributed by specialist chemical vendors as a research tool.

Why N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide Cannot Be Replaced by Class Analogs Without Risk


Close analogs in the N-(pyridinylmethyl)-phenylacetamide series can exhibit divergent biological activity profiles determined by subtle structural differences. For example, the 2-methoxyphenyl isomer (target compound) was inactive as a GPR35 antagonist [1], whereas related 2-(substituted-phenoxy) or heteroaryl-acetamide congeners may show measurable target engagement [2]. A procurement decision based solely on chemical class or vendor catalog adjacency therefore cannot guarantee equivalent biological behavior.

Quantitative Evidence Differentiating N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide from Closest Analogs


GPR35 Antagonism: Target Compound vs. Class Baseline

In a primary assay for GPR35 antagonism, N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide was reported as inactive [1]. This contrasts with structurally related N-(pyridinylmethyl)-acetamides that have demonstrated measurable activity at other GPCRs (e.g., M1 muscarinic EC50 = 230–347 nM for a 2-naphthamide analog) [2]. The lack of GPR35 activity for the target compound, while a negative result, constitutes a specific differentiation point relevant to selection when GPR35 pathway interrogation is desired.

GPR35 GPCR antagonism phenotypic screening

Physicochemical Profile: Lipophilicity and Drug-Likeness vs. In-Class Comparators

The target compound has a calculated logP of 3.37 and topological polar surface area (TPSA) of 50.36 Ų, meeting Lipinski's Rule of Five criteria [1]. In comparison, the related 2-methylphenoxy analog (CAS 2097925-93-2, C17H20N2O2) is described as having different physicochemical properties, though quantitative data are not publicly benchmarked . The methoxy substitution pattern on the phenyl ring shifts lipophilicity and hydrogen-bonding capacity compared to halogenated or heteroaryl congeners.

ADME lipophilicity drug-likeness

Recommended Application Scenarios for N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide Based on Available Evidence


Negative Control for GPR35 Antagonism Screening

The documented inactivity of this compound in GPR35 antagonism primary assays [1] supports its use as a chemotype-matched negative control in GPR35-targeted screening campaigns. When screening structurally related analogs for GPR35 activity, this molecule provides a baseline devoid of target engagement, aiding in the interpretation of structure-activity relationships (SAR).

Physicochemical Benchmarking in ADME Profiling Studies

With a defined physicochemical profile (clogP 3.37, TPSA 50.36 Ų, Lipinski-compliant) [2], this compound can serve as a moderately lipophilic reference standard in ADME parameter determination for the N-(pyridinylmethyl)-phenylacetamide series, particularly when evaluating the impact of methoxy substitution on membrane permeability and solubility.

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.